molecular formula C16H17FN4O2 B2806492 (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379975-73-0

(3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2806492
CAS RN: 2379975-73-0
M. Wt: 316.336
InChI Key: GTHUJHIMEMJAGC-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, also known as FL-PyM-PM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves the inhibition of key enzymes involved in various disease pathways. It has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal function. This results in the inhibition of disease pathways, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
(3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been shown to exhibit low toxicity and high selectivity towards its target enzymes, making it a promising candidate for further development. (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been shown to exhibit good pharmacokinetic properties, making it suitable for various drug delivery methods.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments include its high purity and potency, making it suitable for various assays. However, the limitations of using (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone include its complex synthesis process and limited availability, which may hinder its widespread use.

Future Directions

There are several future directions for the study of (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. One potential direction is the development of new derivatives of (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone with improved potency and selectivity. Another direction is the investigation of (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone's potential applications in other disease pathways. Additionally, further studies are needed to investigate the pharmacokinetic properties of (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, as well as its potential toxicity in vivo.
Conclusion:
In conclusion, (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a novel compound with promising potential in drug discovery and development. Its complex synthesis process and limited availability may pose challenges, but its high purity and potency make it a valuable tool in lab experiments. Further studies are needed to fully understand its mechanism of action and potential applications in various disease pathways.

Synthesis Methods

The synthesis of (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a complex process that involves several steps. The first step involves the synthesis of 4-(pyrimidin-2-yloxymethyl)piperidine, which is then reacted with (3-fluoropyridin-4-yl)methanone to form the final product. The synthesis of (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been optimized to ensure high yields and purity, making it suitable for various scientific applications.

Scientific Research Applications

(3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including kinases and proteases, which are involved in various diseases such as cancer and inflammation. (3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been shown to exhibit promising activity against drug-resistant strains of bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-14-10-18-7-2-13(14)15(22)21-8-3-12(4-9-21)11-23-16-19-5-1-6-20-16/h1-2,5-7,10,12H,3-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHUJHIMEMJAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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